N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5 and a benzamide moiety at position 2. The benzamide ring is further functionalized with a tetrazole group at the meta-position. Although direct data on this compound are absent in the provided evidence, its structural analogs—particularly 1,3,4-thiadiazole derivatives with varied substituents—have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS2/c1-2-21-12-16-15-11(22-12)14-10(20)8-4-3-5-9(6-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAPXLHHCWHIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide typically involves multi-step reactions. One common method includes the condensation of aldehydes with N-tosylhydrazine to generate N-tosylhydrazones, which are then reductively coupled in situ with 1H-tetrazole-5-thiols under metal-free conditions . This approach is efficient and yields high to excellent results.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related 1,3,4-thiadiazole derivatives based on substituents, synthesis methods, and biological activities.
Substituent Variations and Structural Analogues
Key Observations :
- Ethylthio vs. Other Thio Groups : Ethylthio derivatives (e.g., 5l ) exhibit moderate melting points (138–140°C) and higher yields (68–88%) compared to methylthio or benzylthio analogs, suggesting favorable synthetic accessibility.
- Tetrazole vs. Pyridine/Chalcone : The tetrazole group in the target compound may offer superior metabolic stability over pyridine (4f ) or chalcone (5a ) substituents, which are associated with DNA intercalation and pro-apoptotic effects, respectively.
Key Observations :
Key Observations :
- Chalcone hybrids (e.g., 5a ) show the strongest cytotoxicity, but poor selectivity for cancer over normal cells (e.g., MRC-5 lung cells).
- The tetrazole group in the target compound could enhance target binding (e.g., RORγt inhibition as in ) compared to non-tetrazole analogs.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with an ethylthio group and a tetrazole moiety linked to a benzamide structure. Its molecular formula is , and it has a molecular weight of approximately 291.35 g/mol. The presence of these heterocyclic rings contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole core exhibit significant antimicrobial properties. Specifically, this compound has been shown to exhibit activity against various bacterial strains.
Table 1: Antimicrobial Activity Summary
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Listeria monocytogenes | 15 | |
| Escherichia coli | 14 | |
| Xanthomonas axonopodis | 17 | |
| Xanthomonas oryzae | 16 |
The inhibition zones indicate that the compound shows comparable efficacy to standard antibiotics like ampicillin and vancomycin against certain pathogens.
Cytotoxicity Studies
Cytotoxicity evaluations are crucial for assessing the safety profile of new compounds. In vitro studies have demonstrated that this compound exhibits moderate cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Data
These findings suggest that while the compound possesses cytotoxic properties, it may require further modification to enhance selectivity and reduce toxicity.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the thiadiazole and tetrazole moieties may interact with key enzymes or receptors involved in microbial growth and cancer cell proliferation.
Case Studies
Several studies have highlighted the potential of thiadiazole derivatives in treating infections and cancers. For instance:
- Study on Antibacterial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : Another study explored the anticancer effects of various thiadiazole derivatives, including this compound, showing promising results in inhibiting tumor growth in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
